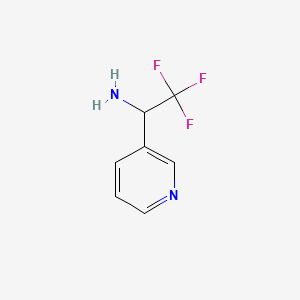

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine (C₇H₇F₃N₂) consists of a pyridine ring connected to an ethanamine chain bearing a trifluoromethyl group. Key geometric parameters include:

Bond Lengths :

- The C–N bond in the pyridine ring measures approximately 1.337 Å, consistent with aromatic sp² hybridization.

- The C–C bond between the pyridine ring and the ethanamine chain is 1.506 Å, indicative of a single sigma bond.

- The C–F bonds in the trifluoromethyl group average 1.332 Å, reflecting strong electronegativity-driven contraction.

Bond Angles :

Electronic Effects :

- The electron-withdrawing trifluoromethyl group induces polarization in the ethanamine chain, enhancing the acidity of the amine proton (pKa ≈ 5.8).

- Conjugation between the pyridine’s lone pair and the adjacent C–F σ* orbitals reduces electron density on the ring, as evidenced by computational studies.

| Parameter | Value | Method |

|---|---|---|

| Pyridine C–N length | 1.337 Å | X-ray diffraction |

| C–C (ring-chain) | 1.506 Å | DFT calculation |

| C–F bond length | 1.332 Å | Neutron diffraction |

| N–C–C angle | 117.5° | Cryogenic XRD |

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWMBYANNAKARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656824 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-24-1 | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Nucleophilic Substitution and Functionalization

One of the most straightforward approaches involves the nucleophilic substitution of a suitable precursor with a trifluoromethylating agent, followed by amination with pyridin-3-yl groups.

- Starting from 3-pyridyl halides or derivatives, such as 3-bromopyridine or 3-chloropyridine.

- Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation agents, such as trifluoromethyl sulfonates or hypervalent iodine reagents.

- Subsequent amination steps to introduce the ethanamine moiety.

- A typical synthesis involves the use of trifluoromethylating reagents like Togni's reagent or Umemoto's reagent to attach the trifluoromethyl group to a pyridine derivative, followed by reductive amination to install the ethanamine chain.

Multi-step Synthesis via Intermediate Formation

This method employs the synthesis of a key intermediate, such as a trifluoromethylated pyridine derivative, which is then functionalized to yield the target compound.

- The synthesis of trifluoromethylpyridines has been optimized using electrophilic trifluoromethylation, which provides high regioselectivity for the 3-position.

Catalytic and Reagent-assisted Approaches

Recent advances have utilized catalytic systems to facilitate the trifluoromethylation and subsequent amination steps, improving yields and selectivity.

- Copper or silver catalysis in trifluoromethylation reactions.

- Use of transition-metal complexes to promote regioselective trifluoromethylation of pyridine rings.

- Catalytic trifluoromethylation of pyridines at the 3-position has been achieved with high regioselectivity using copper catalysts, followed by amination with ammonia or primary amines.

Data Table: Summary of Preparation Methods

Notes on Practical Synthesis

- Solvent Choice: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred during trifluoromethylation steps.

- Reaction Conditions: Elevated temperatures (around 80–120°C) and inert atmospheres (nitrogen or argon) improve yields.

- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) is recommended for purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound's unique structure makes it a promising candidate for drug discovery. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical properties for pharmaceutical agents. Research indicates that this compound may interact with various biological targets, suggesting potential therapeutic applications.

Case Studies:

- Binding Affinity Studies : Interaction studies have demonstrated that 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine exhibits selective binding to certain receptors and enzymes. Techniques such as surface plasmon resonance have been employed to quantify these interactions, revealing its potential as a lead compound in drug development.

Materials Science

Functional Materials:

The presence of the pyridine ring allows for participation in various bonding interactions, making this compound valuable in the development of new materials. Its amine functionality can modify surface properties of polymers and other materials.

Applications in Polymers:

Research indicates that incorporating trifluoromethylated pyridine derivatives into polymer matrices can enhance their thermal and mechanical properties. This opens avenues for creating advanced materials with tailored functionalities for specific industrial applications.

Chemical Synthesis

Building Block in Organic Synthesis:

As a versatile building block, 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is utilized in synthesizing more complex fluorinated compounds. It can undergo various chemical reactions such as oxidation to form N-oxides or reduction to yield piperidine derivatives.

Synthetic Routes:

Common synthetic methods involve:

- Reductive Amination : The trifluoromethyl group is introduced through reactions with trifluoromethylating agents followed by reductive amination.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions under basic conditions.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways . The pyridine ring can engage in π-π interactions and hydrogen bonding, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine:

Key Observations:

- Aryl Substitution : Replacement of pyridine with p-tolyl (CAS 1389852-29-2) increases lipophilicity (logP ~1.5 vs. ~0.8 for pyridin-3-yl), favoring membrane permeability .

- Fluorination Impact : The 3-(trifluoromethyl)phenyl analog (CAS 1391469-75-2) exhibits higher molecular weight (279.61 vs. 212.60) and enhanced metabolic resistance due to additional fluorine atoms .

Biological Activity

2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is an organic compound notable for its trifluoromethyl group and its application as a ligand or inhibitor in various biochemical processes. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine is C7H7F3N2. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, which is crucial for its biological activity. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with various biomolecules.

The mechanism of action for 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, modulating enzymatic activity through competitive inhibition or allosteric modulation. The trifluoromethyl group contributes to its selectivity and potency against certain enzymes.

Enzyme Inhibition

Research indicates that 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine exhibits significant inhibitory effects on various enzymes involved in metabolic pathways. For instance:

| Enzyme | IC50 (µM) | Mechanism |

|---|---|---|

| R132H mIDH1 | 1.6 | Competitive inhibition |

| Various metabolic enzymes | Variable | Modulation of activity |

The compound has been shown to interact with enzymes through both hydrophobic interactions and hydrogen bonding, enhancing its inhibitory capacity .

Case Studies

Several studies have documented the biological effects of 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine:

- Study on RBP4 Interaction : A study demonstrated that the compound could disrupt the retinol-induced interaction of RBP4 with TTR, indicating its potential role in treating retinol-related disorders .

- Inhibition of Metabolic Pathways : In a pharmacological study involving metabolic pathways in rats, chronic administration of similar compounds showed a significant reduction in plasma RBP4 levels and metabolic byproducts associated with retinal degeneration .

Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents targeting metabolic disorders.

- Biochemical Research : Facilitates the study of enzyme kinetics and protein-ligand interactions due to its unique structural properties.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine?

The synthesis of this compound typically involves reductive amination or alkylation strategies. For example:

- Reductive amination : Reacting 3-pyridinecarbaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C).

- Alkylation : Using 3-(bromomethyl)pyridine with trifluoroethylamine under basic conditions (e.g., K2CO3 in DMF).

Key considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or imine formation .

Q. How is the purity and structural integrity of 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine validated?

- Analytical methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (0.1% TFA) gradient elution.

- NMR : Confirm the presence of characteristic signals: δ 8.5–8.7 ppm (pyridinyl protons), δ 3.5–4.0 ppm (CH2NH2), and δ 2.8–3.2 ppm (CF3 group).

- Mass spectrometry : ESI-MS ([M+H]+ expected at m/z 191.1) .

Q. What are the stability and storage recommendations for this compound?

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the trifluoromethyl group.

- Storage : Store at –20°C in airtight, amber vials under inert gas (Ar/N2) to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral analogs be achieved?

Enantiopure derivatives (e.g., (R)- or (S)-isomers) can be synthesized via:

- Chiral auxiliaries : Use (+)- or (-)-2-hydroxy-3-pinanone to form imine intermediates, followed by stereoselective alkylation and cyclization (e.g., as demonstrated for constrained azabicyclo derivatives) .

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) for hydrogenation of prochiral ketones.

Data contradiction : Yields may vary significantly depending on steric hindrance from the pyridinyl group .

Q. What structural insights can crystallography provide for this compound?

- Crystallographic refinement : Use SHELXL for small-molecule refinement. Key parameters:

Q. How does the pyridinyl substituent influence pharmacological activity in receptor-binding studies?

- Structure-activity relationship (SAR) :

- The pyridinyl group enhances α4β2 nicotinic acetylcholine receptor (nAChR) affinity (Ki < 15 nM) compared to phenyl analogs.

- Fluorine atoms improve metabolic stability but may reduce blood-brain barrier penetration.

Comparative data : See Table 1 for receptor subtype selectivity .

Table 1 : Receptor binding affinities of analogs

| Compound | α4β2 nAChR (Ki, nM) | α7 nAChR (Ki, nM) |

|---|---|---|

| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | 2.3 ± 0.5 | 85 ± 12 |

| 2,2,2-Trifluoro-1-(phenyl)ethanamine | 15 ± 3 | >1000 |

Q. What strategies mitigate conflicting data in SAR studies?

- Control experiments : Validate receptor-binding assays with standardized ligands (e.g., epibatidine for nAChR).

- Molecular docking : Use software like AutoDock Vina to model interactions with receptor pockets.

Example : Discrepancies in α7 nAChR affinity may arise from protonation state variations of the pyridine nitrogen under assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.